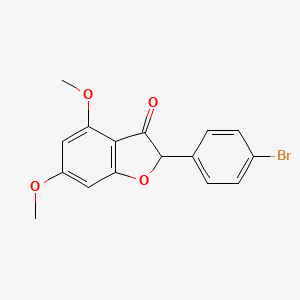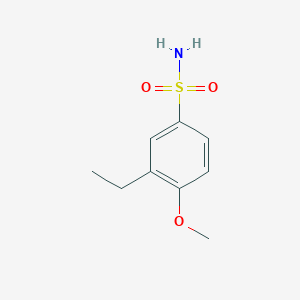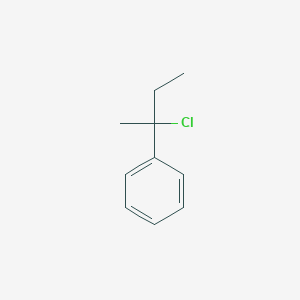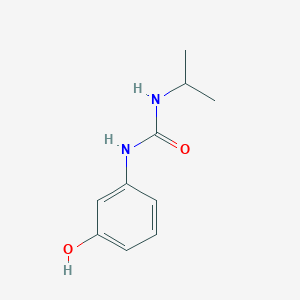![molecular formula C14H9ClN2O B14015826 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Méthodes De Préparation
The synthesis of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-A]pyridine with chlorinating agents. One common method involves the slow addition of 2-phenylimidazo[1,2-A]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction yields the desired compound with high efficiency. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.
Substitution: Halogenation reactions can introduce other halogen atoms into the compound, while nucleophilic substitution reactions can replace the chlorine atom with other functional groups
Applications De Recherche Scientifique
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific catalytic properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a ligand, forming complexes with metal ions such as copper (II). These complexes exhibit catalytic activity, particularly in oxidation reactions, by facilitating the transfer of electrons from the substrate to the oxidizing agent . The compound’s structure allows it to participate in π-stacking interactions, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other imidazo[1,2-A]pyridine derivatives:
2-Phenylimidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-A]pyridine-3-carbaldehyde: Contains additional chlorine atoms, which can further influence its chemical properties and biological activity.
Pyridine-3-carbaldehyde: A simpler structure without the imidazo ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H9ClN2O |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
7-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-7-17-12(9-18)14(16-13(17)8-11)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
YGIUYXBQRFYGMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)



![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)



![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)


